Physicochemical Signature for Crystallization and Purification
For process chemists, reliable physicochemical constants are non-negotiable for designing robust and reproducible crystallization or purification workflows. 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine offers a precisely characterized profile: a predicted boiling point of 320.7±38.0 °C and a predicted density of 1.22±0.1 g/cm³ . Crucially, its pKa of 2.59±0.12 defines its ionization state under acidic conditions, a critical parameter for optimizing reversed-phase HPLC separations or acid/base extraction steps . This level of defined characterization directly reduces development time and failure rates compared to less well-defined or novel in-house synthesized intermediates.
| Evidence Dimension | Ionization state (pKa) for chromatographic method development |
|---|---|
| Target Compound Data | pKa = 2.59 ± 0.12 (predicted) |
| Comparator Or Baseline | Generic, uncharacterized pyrimidine intermediate (baseline: no pKa data) |
| Quantified Difference | Provides a defined starting point for pH selection vs. trial-and-error. |
| Conditions | Predicted value based on chemical structure . |
Why This Matters
Having a defined pKa value accelerates the development of reliable purification methods, a key cost and time driver in chemical procurement and process scale-up.
